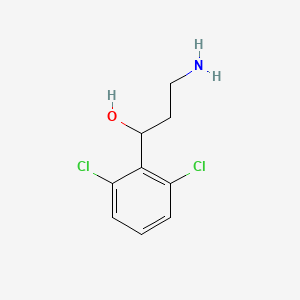

3-Amino-1-(2,6-dichlorophenyl)propan-1-ol

Description

3-Amino-1-(2,6-dichlorophenyl)propan-1-ol is a β-amino alcohol derivative featuring a 2,6-dichlorophenyl substituent at the propanol chain’s terminal carbon. This structural motif is critical in pharmaceuticals, particularly in compounds targeting adrenergic receptors.

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

3-amino-1-(2,6-dichlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11Cl2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4-5,12H2 |

InChI Key |

PHOCYVMEHORFNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CCN)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common synthetic approach involves a multi-step process starting with 2,6-dichlorobenzaldehyde reacting with nitromethane to form a nitroalkene intermediate, which is subsequently reduced to the target amino alcohol.

Step 1: Formation of Nitroalkene Intermediate

2,6-Dichlorobenzaldehyde undergoes a condensation reaction with nitromethane under basic or acidic catalysis to yield the corresponding nitroalkene (nitrostyrene) intermediate. Reaction conditions such as solvent choice (e.g., ethanol or methanol), temperature (ambient to reflux), and reaction time are optimized for maximum yield.

Step 2: Reduction of Nitroalkene to Amino Alcohol

The nitroalkene intermediate is reduced to this compound using reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation (H2 with Pd/C catalyst). The choice of reducing agent influences reaction selectivity and purity.

Alternative Route: Direct Reductive Amination

In some cases, direct reductive amination of 2,6-dichlorobenzaldehyde with amino alcohols or ammonia derivatives under hydrogenation conditions is employed.

Industrial Production Methods

Industrial synthesis typically scales up the laboratory methods with modifications to improve efficiency and purity:

- Use of continuous flow reactors to enhance reaction control and scalability.

- Employment of automated systems for precise reagent dosing and temperature regulation.

- Purification through recrystallization or chromatography to achieve high purity standards.

- Optimization of reaction parameters (pH, temperature, solvent system) to maximize yield and minimize by-products.

Comparative Data Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Condensation | 2,6-Dichlorobenzaldehyde + Nitromethane; Base catalyst; Ethanol; 25–80°C | Simple setup; high intermediate yield | Requires careful pH control | 75–85 |

| Reduction (NaBH4) | Sodium borohydride; Methanol or ethanol; Room temperature | Mild conditions; selective reduction | May require excess reagent | 70–80 |

| Reduction (LiAlH4) | Lithium aluminum hydride; Ether solvents; 0–25°C | Strong reducing agent; complete reduction | Highly reactive; requires careful handling | 80–90 |

| Catalytic Hydrogenation | H2 gas; Pd/C catalyst; Ethanol; 25–50°C | Clean reaction; fewer side products | Requires hydrogenation setup | 85–90 |

| Direct Reductive Amination | 2,6-Dichlorobenzaldehyde + Amino alcohol; Pd/C; H2; Ethanol; 30–50°C | One-step synthesis; efficient | Catalyst poisoning possible | 75–85 |

Analytical Techniques for Product Verification

To confirm the successful synthesis of this compound, the following spectroscopic and analytical methods are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H-NMR shows aromatic protons at δ ~7.2–7.5 ppm, methylene protons adjacent to hydroxyl group at δ ~3.5–3.8 ppm, and amino group protons at δ ~2.5–3.0 ppm.

- ^13C-NMR confirms the presence of aromatic carbons and aliphatic carbons in expected chemical shifts.

-

- Characteristic O–H stretching around 3300 cm⁻¹.

- N–H stretching near 3300–3500 cm⁻¹.

- C–Cl stretching vibrations around 750 cm⁻¹.

-

- Molecular ion peak [M+H]^+ at m/z 220.09 consistent with molecular formula C9H11Cl2NO.

-

- Used to assess purity and separate isomers if present.

Summary Table: Key Preparation Insights

| Aspect | Details |

|---|---|

| Starting Material | 2,6-Dichlorobenzaldehyde |

| Key Intermediate | Nitroalkene (nitrostyrene) formed by condensation with nitromethane |

| Reduction Agents | Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation |

| Solvents | Ethanol, methanol, ether solvents depending on step |

| Reaction Conditions | Temperature range: 0–80°C; pH control critical during condensation |

| Industrial Scale | Continuous flow reactors and automated systems employed |

| Purification Techniques | Recrystallization, column chromatography |

| Analytical Confirmation | NMR, IR, MS, chromatography |

| Typical Yield Range | 70–90% depending on method and scale |

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2,6-dichlorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form new compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Ammonia (NH3), amines, and other nucleophiles.

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(2,6-dichlorophenyl)propan-1-OL, also referred to as 3-Amino-1-(2,6-dichlorophenyl)propan-1-ol, is a chemical compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Research indicates that (3R)-3-Amino-3-(2,6-dichlorophenyl)propan-1-OL exhibits significant biological activities and interacts selectively with dopamine receptors, enhancing the activity of D1 receptors while minimizing agonist-like effects. This selective modulation is crucial for developing drugs that aim to treat psychiatric disorders without causing significant side effects associated with full agonists.

Applications in Scientific Research

1-(2,6-Dichlorophenyl)propan-1-ol has several applications in scientific research:

- Chemistry Used as an intermediate in the synthesis of more complex organic molecules.

- Biology Studied for its potential biological activity, including antimicrobial properties.

- Medicine Investigated for its pharmacological effects, particularly in the development of new drugs.

- Industry Employed in the production of specialty chemicals and materials.

Potential Therapeutic Applications

3-{[(2,6-Dichlorophenyl)methyl]amino}propan-1-ol has been investigated for potential therapeutic effects, with the mechanism of action often involving binding to specific receptors or enzymes, thereby altering their activity and influencing various biochemical pathways.

(3R)-3-Amino-3-(2,6-dichlorophenyl)propan-1-OL has been studied for its potential as a positive allosteric modulator of dopamine receptors, particularly the D1 receptor subtype, which may influence various neurological pathways and has implications in treating conditions such as schizophrenia and Parkinson's disease.

Similar Compounds

Several compounds share structural similarities with (3R)-3-Amino-3-(2,6-dichlorophenyl)propan-1-OL. Examples of similar compounds include:

- 1-(2,6-Dichlorophenyl)ethanol

- 1-(2,6-Dichlorophenyl)propanoic acid

- 1-(2,6-Dichlorophenyl)butanol

- 3-{[(2,6-Dichlorophenyl)methyl]amino}propan-1-ol

Anticancer Research

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,6-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with various biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Phenyl Substituents

Clonidine Hydrochloride (2-((2,6-Dichlorophenyl)imino)imidazolidine monohydrochloride)

- Structure: Shares the 2,6-dichlorophenyl group but incorporates an imidazoline ring instead of a propanol-amine chain.

- Pharmacology : A potent α2-adrenergic agonist used for hypertension and ADHD .

- Key Difference: The imidazoline moiety in clonidine enhances receptor binding compared to the linear amino-propanol chain in the target compound.

3-Amino-3-(2,3-dimethylphenyl)propan-1-ol

- Structure : Replaces 2,6-dichloro substituents with 2,3-dimethyl groups on the phenyl ring.

- Application : Serves as a pharmaceutical intermediate, though its biological activity is likely distinct due to steric and electronic differences .

2-Amino-1-(2,3-dichlorophenyl)propan-1-ol

Functional Group Variations in Propanolamine Derivatives

Mexiletine (1-(2,6-Dimethylphenoxy)-2-propanamine)

- Structure: Features a phenoxy group instead of a phenyl group and a 2,6-dimethyl substitution.

- Pharmacology : Class IB antiarrhythmic agent; the ether linkage increases hydrophobicity and bioavailability .

- Contrast : The absence of chlorine and presence of oxygen alter metabolic stability and target specificity.

Tocainide (2-Amino-N-(2,6-dimethylphenyl)propanamide)

- Structure : Replaces the hydroxyl group with an amide and retains the 2,6-dimethylphenyl group.

- Activity : Sodium channel blocker used for ventricular arrhythmias; the amide group enhances metabolic resistance compared to alcohols .

3-(2,6-Dichlorophenyl)propan-1-ol

- Role: A precursor to the target compound, lacking the amino group.

- Synthesis: Synthesized via Mitsunobu reaction with phthalimide protection, followed by deprotection to introduce the amine .

- Comparison : The hydroxyl group’s presence without an amine limits pharmacological activity but aids in derivatization.

Physicochemical and Pharmacological Data Table

Key Research Findings

Substituent Position Effects: The 2,6-dichloro configuration (as in clonidine) optimizes receptor binding for α2-adrenergic agonism, while 2,3-substituents () may reduce efficacy due to steric hindrance .

Functional Group Influence :

- Amides (tocainide) and ethers (mexiletine) enhance metabolic stability over alcohols, extending half-life .

- Imidazoline rings (clonidine) confer higher receptor specificity than linear amines .

Synthetic Accessibility: The Mitsunobu reaction () is critical for introducing protected amines to propanol precursors, enabling scalable synthesis .

Biological Activity

3-Amino-1-(2,6-dichlorophenyl)propan-1-ol, also known as (3R)-3-amino-3-(2,6-dichlorophenyl)propan-1-ol, is a chiral compound notable for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Research indicates that this compound acts primarily as a positive allosteric modulator of dopamine receptors, particularly the D1 receptor subtype. This modulation can enhance dopaminergic signaling without the full agonist effects that can lead to side effects commonly associated with traditional dopamine agonists. This property is particularly relevant for conditions such as schizophrenia and Parkinson's disease, where dopamine dysregulation is a key factor.

Neuropharmacological Studies

Studies have demonstrated that this compound selectively enhances D1 receptor activity while minimizing agonist-like effects. This selective interaction is crucial for developing treatments that target psychiatric disorders without the adverse effects typical of full agonists .

In Vitro Studies

In vitro assays have shown that this compound interacts with various cellular pathways:

- Dopamine Receptor Modulation : Enhances D1 receptor signaling.

- Neuroprotective Effects : Exhibits potential neuroprotective properties in models of neurodegeneration.

A summary table of biological activities observed in various studies is presented below:

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that treatment with this compound led to significant improvements in motor function and reduced dopaminergic neuron loss compared to control groups .

Case Study 2: Modulation of Dopaminergic Pathways

Another study focused on the compound's role in modulating dopaminergic pathways in animal models. The findings showed that it could effectively enhance dopamine release and improve cognitive function without the side effects associated with traditional dopaminergic drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.